molecular formula C13H15F2NO2 B2938649 1-(2,4-difluorobenzoyl)-4-methoxypiperidine CAS No. 1235320-98-5

1-(2,4-difluorobenzoyl)-4-methoxypiperidine

Cat. No.: B2938649
CAS No.: 1235320-98-5
M. Wt: 255.265
InChI Key: BUDFBSQJDCNDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorobenzoyl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a 2,4-difluorobenzoyl group and a methoxy group

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by “(2,4-Difluorophenyl)(4-methoxypiperidin-1-yl)methanone”. Given the structural features of the compound, it may influence pathways related to fluorinated phenyl and piperidine derivatives .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzoyl)-4-methoxypiperidine typically involves the acylation of 4-methoxypiperidine with 2,4-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher throughput and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorobenzoyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2,4-difluorobenzoyl)-4-piperidone.

    Reduction: Formation of 1-(2,4-difluorobenzyl)-4-methoxypiperidine.

    Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-difluorobenzoyl)-4-methoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-difluorobenzoyl)piperidine: Lacks the methoxy group, which may affect its solubility and reactivity.

    4-methoxypiperidine:

    2,4-difluorobenzoyl chloride: A precursor in the synthesis of 1-(2,4-difluorobenzoyl)-4-methoxypiperidine.

Uniqueness

This compound is unique due to the presence of both the 2,4-difluorobenzoyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFBSQJDCNDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.